2,3-Dimethyl-5-nitro-1H-indole
Overview
Description
“2,3-Dimethyl-5-nitro-1H-indole” is a chemical compound . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology .
Synthesis Analysis
Indoles are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . Various methods have been reported for the synthesis of indoles . The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .Molecular Structure Analysis
The molecular formula of “this compound” is C10H10N2O2 . The structure of this compound is also available as a 2D Mol file .Chemical Reactions Analysis
Indole can be protonated with strong acids such as hydrochloric acid, which protonates the C3 position, more easily than the N atom . The cycloaddition reaction is another reaction of indole compounds . “this compound” has been used to study the mechanism of oxidation of 2,3-dimethylindole by peroxodisulphate and peroxomonosulphate anions to 2-methylindole-2-carbaldehyde .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 190.199 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 377.2±37.0 °C at 760 mmHg . The melting point is 184-186°C .Scientific Research Applications
Synthesis of Nitro- and Aminoindole Derivatives
2,3-Dimethyl-5-nitro-1H-indole plays a role in the synthesis of various nitro- and aminoindole derivatives. In research, nitration of dimethyl indole-2,3-dicarboxylate using nitronium tetrafluoroborate in the presence of tin (IV) chloride produces dimethyl 5-nitroindole-2,3-dicarboxylate, which is a key compound in this synthesis process (Miki et al., 2007).
Electrophilic Aromatic Substitution Reactions
The compound is involved in studies exploring electrophilic aromatic substitution reactions. For instance, rates of nitrosation of various indole derivatives, including this compound, in dilute aqueous acid have been investigated to understand the reaction mechanism and kinetics (Challis & Lawson, 1973).
Oxidative Coupling Reactions
In the context of oxidative coupling reactions, indole derivatives like 2,3-dimethylindole react with benzoyl nitrate to form various nitro-derivatives, demonstrating the compound's reactivity and potential in creating novel organic structures (Berti et al., 1968).
Photosystem II Inhibition
Studies on the bioactive potential of indole derivatives, including those with nitro groups, have shown that some compounds can act as inhibitors of Photosystem II (PSII), impacting photosynthesis and plant growth. This suggests potential applications in developing new herbicides (Souza et al., 2020).
Palladium-Catalyzed Reactions in Organic Synthesis
The synthesis and functionalization of indoles, including this compound, through palladium-catalyzed reactions are significant in the field of organic chemistry. This process is vital for producing biologically active compounds (Cacchi & Fabrizi, 2005).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2,3-dimethyl-5-nitro-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could have diverse molecular and cellular effects depending on its specific targets and mode of action.
Safety and Hazards
Future Directions
Indoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . The scope of melatonin-like modifications of the indole ring is far from being exhausted . The proposed synthetic strategy can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . They play a main role in cell biology and have been used for the treatment of various disorders in the human body .
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives have been used in various research studies, and their effects have been observed over time .
Dosage Effects in Animal Models
Indole derivatives have been used in various pharmacological studies, and their effects have been observed at different dosages .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
2,3-dimethyl-5-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-7(2)11-10-4-3-8(12(13)14)5-9(6)10/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIMRQIKTONPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175562 | |
Record name | 2,3-Dimethyl-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21296-94-6 | |
Record name | 2,3-Dimethyl-5-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21296-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-5-nitroindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021296946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21296-94-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84204 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethyl-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20175562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethyl-5-nitro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIMETHYL-5-NITROINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG6NE6JX8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.